molecular formula C25H39NO3S B11094933 2-[(4-Tert-butylbenzyl)sulfinyl]cyclohexyl 3-(piperidin-1-yl)propanoate

2-[(4-Tert-butylbenzyl)sulfinyl]cyclohexyl 3-(piperidin-1-yl)propanoate

Cat. No.: B11094933
M. Wt: 433.6 g/mol
InChI Key: HEIYOAVDCMETIF-UHFFFAOYSA-N
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Description

2-{[4-(TERT-BUTYL)BENZYL]SULFINYL}CYCLOHEXYL 3-PIPERIDINOPROPANOATE is a complex organic compound with a unique structure that combines a sulfinyl group, a cyclohexyl ring, and a piperidinopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]SULFINYL}CYCLOHEXYL 3-PIPERIDINOPROPANOATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Friedel-Crafts alkylation of phenol with tert-butyl alcohol or methyl tert-butyl ether, catalyzed by strong acids such as triflic acid or zeolites

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)BENZYL]SULFINYL}CYCLOHEXYL 3-PIPERIDINOPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-{[4-(TERT-BUTYL)BENZYL]SULFINYL}CYCLOHEXYL 3-PIPERIDINOPROPANOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]SULFINYL}CYCLOHEXYL 3-PIPERIDINOPROPANOATE involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(TERT-BUTYL)BENZYL]SULFINYL}CYCLOHEXYL 3-PIPERIDINOPROPANOATE is unique due to its combination of a sulfinyl group, a cyclohexyl ring, and a piperidinopropanoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H39NO3S

Molecular Weight

433.6 g/mol

IUPAC Name

[2-[(4-tert-butylphenyl)methylsulfinyl]cyclohexyl] 3-piperidin-1-ylpropanoate

InChI

InChI=1S/C25H39NO3S/c1-25(2,3)21-13-11-20(12-14-21)19-30(28)23-10-6-5-9-22(23)29-24(27)15-18-26-16-7-4-8-17-26/h11-14,22-23H,4-10,15-19H2,1-3H3

InChI Key

HEIYOAVDCMETIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)C2CCCCC2OC(=O)CCN3CCCCC3

Origin of Product

United States

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